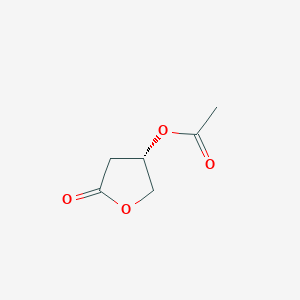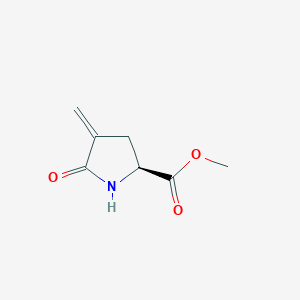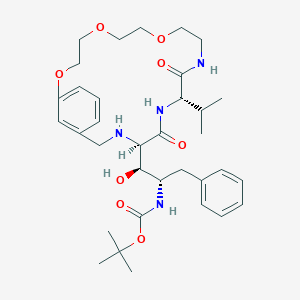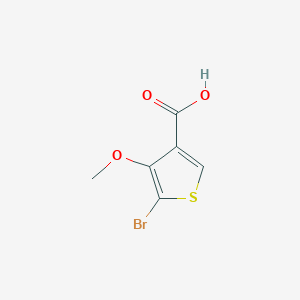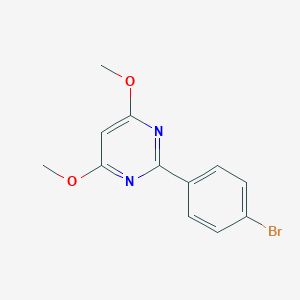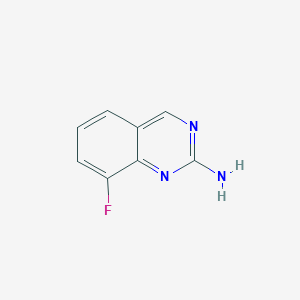![molecular formula C11H14ClN3O2 B066633 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine CAS No. 186519-96-0](/img/structure/B66633.png)
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a pyrrolopyrimidine derivative that has been found to have promising antitumor activity.
Wirkmechanismus
The mechanism of action of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. It also inhibits the activity of the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in inflammation and oxidative stress. This compound has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. One of the directions is to study the potential of this compound in combination with other chemotherapeutic agents. It has been found to have synergistic effects with other anticancer drugs, which makes it a potential candidate for combination therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information for the development of clinical trials. Finally, the development of novel formulations that improve the solubility and bioavailability of this compound is also an important future direction.
Synthesemethoden
The synthesis of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(2-methoxyethoxy)ethylamine in the presence of a base. The reaction is carried out under reflux conditions and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
The antitumor activity of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been extensively studied in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.
Eigenschaften
CAS-Nummer |
186519-96-0 |
|---|---|
Produktname |
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine |
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
4-chloro-7-[2-(2-methoxyethoxy)ethyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(12)13-8-14-11(9)15/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
AZBRWKAPAHRLSV-UHFFFAOYSA-N |
SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Kanonische SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Synonyme |
7-(2-(2-METHOXYETHOXY)ETHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



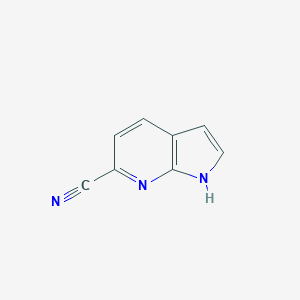
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
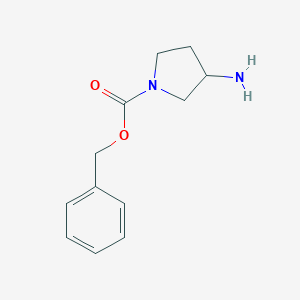
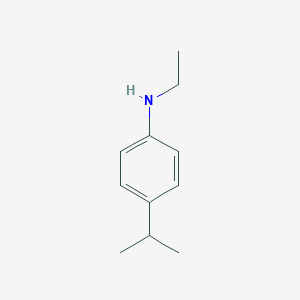
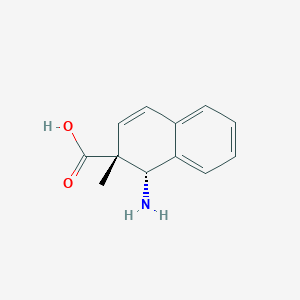
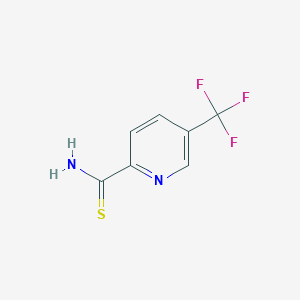
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)
